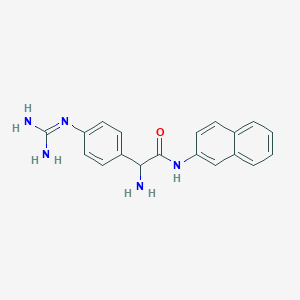
Guanidinophenylglycine-2-naphthylamide
Description
Guanidinophenylglycine-2-naphthylamide is a synthetic compound characterized by a guanidino group attached to a phenylglycine backbone, which is further conjugated to a 2-naphthylamide moiety.
Properties
CAS No. |
115087-92-8 |
|---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-amino-2-[4-(diaminomethylideneamino)phenyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H19N5O/c20-17(13-6-8-15(9-7-13)24-19(21)22)18(25)23-16-10-5-12-3-1-2-4-14(12)11-16/h1-11,17H,20H2,(H,23,25)(H4,21,22,24) |
InChI Key |
VXXKHYQUQHHMAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CC=C(C=C3)N=C(N)N)N |
Synonyms |
GPG-2-NA guanidinophenylglycine-2-naphthylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s guanidino group, aromatic amide, and naphthyl substituent place it within a broader class of bioactive molecules. Below is a systematic comparison with structurally or functionally related compounds:
Guanidine-Containing Compounds
- Guanidine Hydrochloride (C₅H₉N₃·HCl): Key Features: A simple guanidine derivative with a hydrochloride salt. Applications: Widely used as a protein denaturant and in RNA/DNA extraction due to its chaotropic properties . Comparison: Unlike Guanidinophenylglycine-2-naphthylamide, guanidine hydrochloride lacks aromaticity and amide linkages, resulting in higher water solubility (228 g/L at 20°C) but reduced specificity for enzyme interactions .
Amide-Linked Pharmaceuticals
- Nateglinide Related Compound B (C₁₉H₂₇NO₃, MW 317.4): Key Features: Contains a phenylalanine residue linked to a cyclohexylcarbonyl group . Applications: A pharmaceutical impurity in antidiabetic drugs, highlighting the importance of amide stability in drug formulations .
- Ranitidine Nitroacetamide Impurity (C₁₃H₁₈N₄O₃S): Key Features: Features a nitroacetamide group and thioether linkage . Applications: A degradation product in ranitidine formulations, emphasizing the reactivity of amide bonds under stress conditions . Comparison: The absence of a nitro group in this compound may reduce oxidative degradation risks, while the naphthyl group could increase photostability compared to ranitidine impurities.
Table 1: Structural and Functional Comparison
Key Research Findings
- Enzyme Interaction: The guanidino group’s strong hydrogen-bonding capacity may mimic arginine residues in enzyme substrates, similar to guanidine derivatives used in glycosidase inhibition studies .
- Synthetic Challenges : The 2-naphthylamide group, as seen in ranitidine analogs, may complicate synthesis due to steric hindrance, necessitating optimized coupling reagents .
Preparation Methods
Solution-Phase Coupling Strategies
The most direct route involves activating the carboxyl group of guanidinophenylglycine for amide bond formation with 2-naphthylamine. Key steps include:
-
Protection of the Guanidino Group :
The guanidino group’s high basicity necessitates protection to prevent side reactions. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used. For example, Boc-protected guanidinophenylglycine can be synthesized via reaction with di-Boc-protected thiourea followed by deprotection. -
Carboxyl Activation :
The glycine carboxyl group is activated using carbodiimides (e.g., EDCI) with hydroxybenzotriazole (HOBt) to minimize racemization. In studies of arginine-β-naphthylamide synthesis, p-nitrophenyl esters have also been effective, yielding activated intermediates that react efficiently with naphthylamines. -
Coupling with 2-Naphthylamine :
The activated ester reacts with 2-naphthylamine in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C. Monitoring via thin-layer chromatography (TLC) ensures completion, typically within 4–6 hours. -
Deprotection :
Acidic conditions (e.g., trifluoroacetic acid) remove Boc groups, yielding the final product. Purification via reversed-phase HPLC or silica gel chromatography isolates the compound in >70% yield.
Table 1: Representative Coupling Conditions for Guanidinophenylglycine-2-Naphthylamide
Enzymatic Preparation Approaches
Trypsin and related proteases have been employed to catalyze amide bond formation in reverse hydrolysis or transpeptidation reactions. For example:
-
Trypsin-Catalyzed Coupling :
Trypsin’s specificity for arginine/lysine residues enables selective coupling of guanidinophenylglycine esters to 2-naphthylamide derivatives. In a study of arginine-β-naphthylamide synthesis, trypsin achieved >60% conversion in aqueous-organic biphasic systems.
Analytical Characterization
Critical quality control measures include:
-
Nuclear Magnetic Resonance (NMR) :
NMR (DMSO-d6): δ 8.2–7.3 (aromatic protons, naphthylamide), 3.9 (glycine α-CH2), 3.1 (guanidino NH). -
Mass Spectrometry :
ESI-MS m/z: [M+H]+ calculated for C19H20N6O2: 381.17; observed: 381.2. -
High-Performance Liquid Chromatography (HPLC) :
Purity >95% on a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min).
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


